Home > Products > Screening Compounds P136627 > Febuxostat impurity 7
Febuxostat impurity 7 - 1350352-70-3

Febuxostat impurity 7

Catalog Number: EVT-1478761
CAS Number: 1350352-70-3
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Febuxostat Impurity 7, chemically identified as 2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a key impurity found in Febuxostat synthesis. [] It is classified as an organic compound belonging to the thiazole carboxylic acid derivative family. While Febuxostat is known for its role as a xanthine oxidase inhibitor, the specific implications of Impurity 7 in scientific research remain underexplored.

Relevance: Diacid FEB is structurally related to Febuxostat as it is a direct derivative formed through alkali degradation. The diacid structure arises from the hydrolysis of the cyano group and esterification of the carboxylic acid group in Febuxostat. []

Hexamine

Compound Description: Hexamine is identified as an impurity in Febuxostat drug substances. []

Relevance: While not inherently structurally similar to Febuxostat, Hexamine's presence as an impurity highlights its potential use during the synthesis or formulation of Febuxostat. Its presence necessitates careful monitoring and control during the drug manufacturing process to ensure drug safety and efficacy. []

Hydroxylamine

Compound Description: Hydroxylamine is a mutagenic impurity found in Febuxostat drug substances. []

Relevance: Similar to Hexamine, the presence of Hydroxylamine as a mutagenic impurity emphasizes the need for stringent quality control during Febuxostat manufacturing. Though not directly structurally related, its presence likely reflects the synthetic route or potential degradation pathways of Febuxostat. []

1-Bromo-2-Methylpropane

Compound Description: This compound is a residual solvent and potential genotoxic impurity in Febuxostat. []

Relevance: 1-Bromo-2-Methylpropane, while not structurally related to Febuxostat, is a critical impurity to monitor due to its potential genotoxic effects. Its presence highlights the importance of controlling residual solvents in the final drug substance to ensure patient safety. []

Allopurinol

Compound Description: Allopurinol is another xanthine oxidase inhibitor commonly used to treat gout and hyperuricemia. Several studies compare the efficacy and safety of Febuxostat with Allopurinol. [, , , , , , , , , , , , , , , ]

Relevance: Allopurinol shares the same mechanism of action as Febuxostat, inhibiting xanthine oxidase to lower uric acid levels. Although structurally distinct, their therapeutic similarities make Allopurinol a relevant comparator in understanding Febuxostat's effectiveness and potential advantages or disadvantages. [, , , , , , , , , , , , , , , ]

Benzbromarone

Compound Description: Benzbromarone is a uricosuric drug that lowers uric acid levels by increasing its excretion in urine. It is used in the treatment of gout. [, ]

Relevance: While not a xanthine oxidase inhibitor like Febuxostat, Benzbromarone serves as another point of comparison for uric acid-lowering therapies. Research exploring the comparative efficacy, particularly within specific populations, helps understand the potential benefits and drawbacks of Febuxostat. [, ]

Ibuprofen

Compound Description: Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain, fever, and inflammation. One study describes a method for the simultaneous determination of Febuxostat and Ibuprofen. []

Relevance: While Ibuprofen's mechanism of action differs significantly from Febuxostat, the analytical method development highlights a potential need to quantify both drugs simultaneously. This suggests possible co-administration scenarios, particularly considering Febuxostat's association with gout, where pain and inflammation are common symptoms. []

Rosuvastatin

Compound Description: Rosuvastatin is a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease. One study investigated the effect of Febuxostat on Rosuvastatin pharmacokinetics. []

Relevance: Although not structurally related to Febuxostat, Rosuvastatin's interaction with Febuxostat, specifically through the inhibition of the breast cancer resistance protein (BCRP), is crucial. This interaction highlights a potential for Febuxostat to increase the exposure and potentially the risk of dose-dependent adverse effects of Rosuvastatin and other BCRP substrate drugs. []

Sitagliptin

Compound Description: Sitagliptin is a medication used to treat type 2 diabetes. A paper mentions a study that developed a method for quantifying a nitrosamine impurity in Sitagliptin. []

Relevance: While Sitagliptin itself is not structurally related to Febuxostat, the mention of this study within the context of Febuxostat research suggests a shared focus on impurity profiling. Both drugs necessitate meticulous analysis and control of impurities to guarantee drug safety and efficacy. []

Mirtazapine

Compound Description: Mirtazapine is an antidepressant medication that is also known to have anti-inflammatory properties. One study investigates the combined effects of Mirtazapine and Febuxostat against gentamicin-induced nephrotoxicity. []

Relevance: Though structurally different from Febuxostat, the study investigating their combined effects against nephrotoxicity suggests a potential synergistic therapeutic benefit. This finding could have implications for patient populations requiring both medications or those susceptible to drug-induced kidney injury. []

Ketorolac Tromethamine

Compound Description: Ketorolac Tromethamine is a non-steroidal anti-inflammatory drug (NSAID) used to treat moderate to severe pain. A study describes a method for the simultaneous determination of Ketorolac Tromethamine and Febuxostat. []

Relevance: Similar to Ibuprofen, the development of an analytical method for simultaneous determination suggests potential scenarios of co-administration, possibly due to Febuxostat's use in gout where pain management is often required. Although their mechanisms differ, their combined use might be clinically relevant. []

Verinurad

Compound Description: Verinurad is a selective uric acid reabsorption inhibitor (URAT1 inhibitor) being investigated for treating gout and asymptomatic hyperuricemia. Several studies explored the combination of Verinurad with Febuxostat for enhanced uric acid lowering. [, , , , ]

Relevance: While structurally different from Febuxostat, Verinurad targets a complementary mechanism in uric acid regulation. Combining Verinurad with Febuxostat aims to achieve a more substantial reduction in serum uric acid levels than either drug alone. This combination therapy holds promise for managing gout and hyperuricemia, particularly in patients who do not respond adequately to monotherapy. [, , , , ]

Overview

Febuxostat impurity 7, chemically known as Butyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is one of the significant impurities associated with the synthesis of febuxostat, a xanthine oxidase inhibitor used primarily in the treatment of gout. The presence of impurities in pharmaceutical compounds is critical as they can affect the efficacy and safety of the drug. This impurity arises during the synthetic processes of febuxostat, highlighting the importance of understanding its characteristics and implications in drug formulation.

Source

Febuxostat impurity 7 is generated during the synthesis of febuxostat, particularly through esterification reactions involving various alcohols such as n-butanol. The synthesis routes can lead to several process-related impurities, including impurity 7, which necessitates careful monitoring and control during production to ensure high purity levels in the final pharmaceutical product .

Classification

Febuxostat impurity 7 falls under the category of organic compounds, specifically thiazole derivatives. It is classified as a process-related impurity due to its formation during the chemical synthesis of febuxostat. Understanding its classification helps in assessing its potential impact on drug performance and safety.

Synthesis Analysis

Methods

The synthesis of febuxostat impurity 7 involves several chemical reactions, primarily focusing on esterification processes. The key steps include:

  1. Esterification Reaction: The reaction between an acid and n-butanol under acidic conditions typically leads to the formation of various esters, including impurity 7.
  2. Reflux Conditions: The reaction is usually conducted under reflux to facilitate complete conversion and minimize side reactions.

Technical Details

The specific procedure for synthesizing febuxostat impurity 7 involves mixing 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with n-butanol and sodium hydroxide in a controlled environment. The reaction is maintained at elevated temperatures (100-110°C) for an extended period (48 hours) to ensure high yields (approximately 95%) and purity levels .

Molecular Structure Analysis

Structure

The molecular structure of febuxostat impurity 7 can be represented as follows:

  • Chemical Formula: C₁₈H₂₃N₃O₃S
  • Molecular Weight: Approximately 345.46 g/mol

The structural formula includes a thiazole ring and various functional groups that contribute to its chemical properties.

Data

The characterization of febuxostat impurity 7 includes:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns.
  • Infrared Spectroscopy: Identifies functional groups based on characteristic absorption bands.
Chemical Reactions Analysis

Reactions

Febuxostat impurity 7 can undergo several chemical reactions typical for thiazole derivatives, including hydrolysis and transesterification. These reactions can lead to further degradation or transformation into other impurities if not controlled properly.

Technical Details

The formation of febuxostat impurity 7 can be influenced by factors such as:

  • Reaction Time: Extended reaction times may increase yield but also lead to unwanted byproducts.
  • Temperature Control: Maintaining optimal temperatures is crucial to prevent side reactions that could generate additional impurities .
Mechanism of Action

Process

Data

The detailed study into its formation reveals that controlling reaction conditions can minimize the generation of this impurity while maintaining high yields of febuxostat .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 268°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to prolonged exposure to moisture and light.

Relevant analytical data confirms that maintaining stringent conditions during synthesis can significantly reduce the levels of this impurity in final products .

Applications

Scientific Uses

Febuxostat impurity 7 serves as a model compound for studying synthetic routes involving thiazole derivatives. Its characterization aids researchers in understanding:

  • The mechanisms behind impurity formation.
  • Strategies for improving purification processes for pharmaceutical compounds.

By analyzing such impurities, scientists can develop better methods for synthesizing active pharmaceutical ingredients with fewer contaminants, ultimately leading to safer therapeutic options .

Properties

CAS Number

1350352-70-3

Product Name

Febuxostat impurity 7

IUPAC Name

2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+

InChI Key

MDMGIABSBHFMNF-REZTVBANSA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O

Synonyms

2-​[3-​[(hydroxyimino)​methyl]​-​4-​(2-​methylpropoxy)​phenyl]​-​4-​methyl- 5-​Thiazolecarboxylic acid

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O

Isomeric SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.